molecular formula C22H25BrN2O4S B194252 Arbidol Sulfoxide CAS No. 151455-33-3

Arbidol Sulfoxide

Cat. No. B194252
CAS RN: 151455-33-3
M. Wt: 493.4 g/mol
InChI Key: CTIGWEMWZSPYAS-UHFFFAOYSA-N
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Description

Arbidol Sulfoxide is an impurity of Arbidol . Arbidol is a Russian-made small indole-derivative molecule, licensed in Russia and China for prophylaxis and treatment of influenza and other respiratory viral infections .


Synthesis Analysis

Arbidol undergoes intensive metabolic changes, including microsomal oxidation of sulfide to sulfone and sulfoxide . A study reported on the analysis of Arbidol conformational preferences in two solvents of different polarities—deuterated chloroform and dimethyl sulfoxide—at 25 °C, using the 2D NOESY method .


Molecular Structure Analysis

Arbidol’s ability to exert antiviral effects through multiple pathways has resulted in considerable investigation into its use for a variety of enveloped and non-enveloped RNA and DNA viruses . A study reported that Arbidol interacts with the polar head-group of phospholipid at the membrane interface .


Chemical Reactions Analysis

Arbidol underwent intensive metabolic changes, including microsomal oxidation of sulfide to sulfone and sulfoxide, monodemethylation of the (dimethylamino)methyl group and complete dealkylation of the fourth position of the indole nucleus .


Physical And Chemical Properties Analysis

Arbidol is a small indole-derivative molecule . It is absorbed quickly and spreads to organs and tissues .

Scientific Research Applications

Inhibitor of SARS-CoV-2

Arbidol Sulfoxide has been found to be an efficient inhibitor of SARS-CoV-2 in vitro . This is particularly significant given the global impact of the COVID-19 pandemic caused by the SARS-CoV-2 virus. The drug has been used in clinical trials against COVID-19 and has been added to the Guidelines for the Diagnosis and Treatment of COVID-19 in China .

Treatment of Influenza

Arbidol Sulfoxide is an anti-influenza drug that targets the viral hemagglutinin . It has been used in the treatment of influenza virus infections, which pose a consistent threat to global public health .

Broad Spectrum Antiviral Activity

Umifenovir (Arbidol) has been shown to have broad spectrum activity against different viruses . This includes not only coronaviruses like SARS-CoV-2, but also seasonal coronaviruses like HCoV-229E and HCoV-OC43 .

Treatment of Other Respiratory Viral Infections

Apart from influenza, Arbidol Sulfoxide is also licensed for the prophylaxis and treatment of other respiratory viral infections . This makes it a versatile drug in the field of respiratory medicine.

Potential Use in Pandemics

Given its broad-spectrum antiviral activity and its effectiveness against SARS-CoV-2, Arbidol Sulfoxide could be extremely beneficial in combating the early stages of a viral pandemic .

Interaction with Other Drugs

Research has also been conducted on the interaction of Arbidol Sulfoxide with other drugs . Understanding these interactions can help optimize treatment regimens and avoid potential adverse effects.

properties

IUPAC Name

ethyl 2-(benzenesulfinylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O4S/c1-5-29-22(27)20-18(13-30(28)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIGWEMWZSPYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151455-33-3
Record name Umifenovir sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151455333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UMIFENOVIR SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Z9APJ3SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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